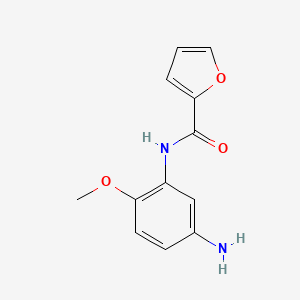

N-(5-Amino-2-methoxyphenyl)-2-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNHDBQRHMUSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586170 | |

| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402599-21-7 | |

| Record name | N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)-2-furamide is a chemical compound with the formula C12H12N2O3. While commercially available, detailed public domain data regarding its synthesis, comprehensive chemical properties, and biological activity is notably scarce. This guide provides a consolidation of available information and offers insights into its general chemical class. Due to the limited specific data, this document also outlines general methodologies for the synthesis of structurally related compounds and discusses the potential biological significance of its core moieties to guide future research.

Chemical Identity and Structure

This compound is an aromatic amide featuring a substituted aniline ring linked to a furan-2-carboxamide group.

-

IUPAC Name: this compound

-

CAS Number: 402599-21-7

-

Molecular Formula: C12H12N2O3

-

Molecular Weight: 232.24 g/mol

Chemical Structure:

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Generalized Protocol:

-

Reactant Preparation: In a clean, dry reaction flask, dissolve 5-amino-2-methoxyphenol in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add a stoichiometric equivalent of 2-furoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a dilute aqueous base (e.g., saturated NaHCO3) to remove any unreacted acyl chloride, and finally with brine.

-

Isolation: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Stability

Specific stability data for this compound is not available. As a general consideration for aromatic amides:

-

Hydrolysis: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The free amino group on the phenyl ring could be susceptible to oxidation.

-

Storage: It is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.

Potential Pharmacological and Biological Activity

There is no specific information in the public domain regarding the pharmacological or biological activities of this compound. However, the constituent moieties, aminophenols and furamides, are present in various biologically active molecules.

-

Aminophenol Moiety: Aminophenol derivatives are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antioxidant properties.

-

Furamide Moiety: The furan ring is a common scaffold in medicinal chemistry, and furamide derivatives have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.

The combination of these two moieties in this compound suggests that it could be a candidate for screening in various biological assays.

Safety and Handling

According to supplier information, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

References

- At present, there are no publicly available, peer-reviewed scientific articles specifically detailing the chemical and biological properties of this compound.

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-2-furamide (CAS Number: 402599-21-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(5-Amino-2-methoxyphenyl)-2-furamide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of Furan-Amide Scaffolds

The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The incorporation of an amide linkage further enhances the potential for diverse biological interactions, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. This compound combines the furan-amide scaffold with a substituted aminophenol moiety, a structural motif present in various kinase inhibitors and other targeted therapies.[5][6] This unique combination suggests a high probability of interesting biological activity, warranting a thorough investigation of its properties and potential applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 402599-21-7 | Internal Database |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Internal Database |

| Molecular Weight | 232.24 g/mol | Internal Database |

| Appearance | Off-white to light brown solid (predicted) | |

| Solubility | Soluble in DMSO and methanol (predicted) | |

| Melting Point | Not yet determined |

Predicted properties are based on the analysis of structurally similar compounds.

Spectral Data for Structural Confirmation

While specific spectral data for this compound is not yet publicly available, the following are the expected characteristic peaks based on its structure and data from its precursors, such as 5-Amino-2-methoxyphenol.[7]

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from both the furan and phenyl rings, a singlet for the methoxy group, a broad singlet for the amino group, and a downfield singlet for the amide proton.

-

¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks would be observed for the carbonyl carbon of the amide, the carbons of the furan and phenyl rings, and the methoxy carbon.

-

IR (KBr, cm⁻¹): Key vibrational bands are anticipated for the N-H stretching of the amine and amide, C=O stretching of the amide, and C-O-C stretching of the furan and methoxy groups.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ would be expected at m/z 233.09.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a standard amidation reaction. This proposed protocol is based on well-established methods for the synthesis of related furan-amide derivatives.[3]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Reactants: In a flame-dried round-bottom flask, dissolve 5-Amino-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Screening Strategies

Based on the structural motifs present in this compound, several avenues of biological investigation are proposed.

Antimicrobial and Antifungal Activity

The furan moiety is a well-known pharmacophore in antimicrobial agents.[4] Therefore, a primary area of investigation should be the evaluation of this compound's efficacy against a panel of pathogenic bacteria and fungi.

Proposed Experimental Workflow:

Caption: Workflow for antimicrobial and antifungal screening.

Antiparasitic Activity

Several amide derivatives have demonstrated promising activity against various parasites.[8][9] The unique structure of this compound makes it a candidate for screening against parasites such as Leishmania and Trypanosoma.[10][11][12]

Recommended Primary Screens:

-

In vitro assays against the promastigote and amastigote stages of Leishmania donovani.

-

In vitro assays against the trypomastigote form of Trypanosoma cruzi.

Kinase Inhibitor Screening

The aminophenyl moiety is a common feature in many kinase inhibitors.[5][6] It is plausible that this compound could exhibit inhibitory activity against certain protein kinases implicated in cancer or inflammatory diseases.

High-Throughput Screening Strategy:

A high-throughput screening campaign against a broad panel of human kinases is recommended to identify potential targets.[13] Follow-up studies should include dose-response curves to determine IC₅₀ values for any identified hits.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route is straightforward, and the structural motifs suggest a high potential for diverse biological activities. The proposed research avenues—antimicrobial, antiparasitic, and kinase inhibition—provide a solid framework for initiating a comprehensive investigation into the therapeutic potential of this compound. Further derivatization of the amino and methoxy groups on the phenyl ring, as well as modifications to the furan ring, could lead to the discovery of novel lead compounds with enhanced potency and selectivity.

References

-

Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology. Available at: [Link]

- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link]

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.

-

Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Available at: [Link]

- Examples of furan derivatives with biological activity.

- Studies in antiparasitic agents: Part II Synthesis of 5-substituted-2-alkyl aryl-carbonil amino benzimidazole as orally effective anthelmintics.

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLOS One. Available at: [Link]

- Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole deriv

- Parasiticidal activity of a novel synthetic peptide from the core -helical region of NK-lysin. USDA ARS.

-

Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. ResearchGate. Available at: [Link]

-

Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. PubMed. Available at: [Link]

- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.

- Furan: A Promising Scaffold for Biological Activity.

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph.

-

Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC. Available at: [Link]

-

Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

- amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS.

- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. rjptonline.org [rjptonline.org]

- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR [m.chemicalbook.com]

- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.unl.pt [research.unl.pt]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of N-(5-Amino-2-methoxyphenyl)-2-furamide Derivatives

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability. This has led to the incorporation of the furan moiety into a wide array of therapeutic agents, including those with antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This guide focuses on a specific class of furan derivatives, N-(5-Amino-2-methoxyphenyl)-2-furamides, to provide researchers and drug development professionals with a comprehensive technical overview of their potential biological activities and the methodologies to evaluate them. While direct extensive research on this exact derivative is nascent, this document synthesizes information from closely related analogues to infer its potential therapeutic value and guide future research.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible and efficient synthetic route involves the coupling of 2-furoyl chloride with 5-amino-2-methoxyaniline. The methoxy and amino groups on the phenyl ring are key functional groups that can influence the compound's biological activity and pharmacokinetic profile.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for this compound is limited in publicly accessible literature, we can infer its potential activities by examining the structure-activity relationships of analogous compounds. The N-phenyl-2-furamide scaffold is a recurring motif in compounds with demonstrated anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of N-phenyl amides and related heterocyclic structures have shown promising anticancer activities.[2][3] The presence of specific substituents on the phenyl ring can significantly modulate this activity. For instance, the amino and methoxy groups on the phenyl ring of the target compound may influence its interaction with biological targets and its overall cytotoxicity against cancer cells.

Hypothesized Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This compound derivatives could potentially trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Caption: Hypothetical mechanism of anticancer action via apoptosis induction.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents.[4] Various N-aryl-2-furamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring. The electron-donating properties of the amino and methoxy groups in the target compound could play a role in its potential antimicrobial spectrum and potency.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

-

Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[10]

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast) | 15.2 |

| Derivative 1 | A549 (Lung) | 22.8 |

| Derivative 1 | HeLa (Cervical) | 18.5 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |

Note: The IC50 values are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 1 | 16 | 32 | 64 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Note: The MIC values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, these derivatives are anticipated to exhibit potential anticancer and antimicrobial activities. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these biological properties. Future research should focus on the synthesis of a library of these derivatives with variations in the substitution pattern on both the phenyl and furan rings to establish a comprehensive SAR. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of the most promising candidates.

References

- Al-Karagully, H. J., & Alwash, A. (2021). Synthesis, characterization, and antimicrobial evaluation of new n-phenylcinnamamide derivatives linked to aspirin and ibuprofen.

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

- de la Mora-López, F. W., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.

- El-Messery, S. M., et al. (2018).

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Kavaliauskas, P., et al. (2022).

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

-

Sartorius. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Zani, F., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing.

- van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.

- Yildiz, I., et al. (2023).

- Zovko, M., et al. (2021).

- eScholarship.org. (2023).

- F1000Research. (2024).

- MDPI. (2023).

- MDPI. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.

- MDPI. (2019). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-.

- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

- PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

- PubMed. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa.

- ResearchGate. (2025). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide.

- ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2020).

- PubMed Central. (2019). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.

Sources

- 1. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: Elucidating the Mechanism of Action of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Strategic Guide

An In-Depth Technical Guide for a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(5-Amino-2-methoxyphenyl)-2-furamide is a small molecule with a defined chemical structure, yet its biological activity and mechanism of action (MoA) remain largely uncharacterized. This guide presents a comprehensive, multi-pronged strategy for the systematic elucidation of its MoA. As a Senior Application Scientist, this document moves beyond a simple listing of techniques; it provides a logical framework grounded in the principles of causality and self-validation, essential for rigorous drug discovery. We will detail a phased approach, beginning with broad phenotypic screening to identify a biological context, followed by advanced proteomics and computational methods for target deconvolution, and culminating in rigorous biophysical and cellular assays for target validation and pathway analysis. Each proposed experimental stage is designed to generate actionable data that informs the subsequent steps, creating a robust and efficient discovery cascade.

Introduction: The "Target-Agnostic" Challenge

The journey of a novel chemical entity from a mere structure to a potential therapeutic is contingent on a deep understanding of its mechanism of action. This compound represents a common starting point in drug discovery: a molecule with potential, but an unknown biological target and pathway. A target-agnostic, or phenotypic, approach is often the most unbiased method to begin such an investigation. This strategy prioritizes understanding the compound's effect on cellular or organismal systems first, before identifying the specific molecular target responsible for that effect. This guide outlines a systematic workflow to de-orphan this compound, transforming it from a chemical structure into a tool for biological inquiry and a potential drug lead.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial goal is to identify a consistent and measurable biological effect of this compound. This phase casts a wide net to capture any significant cellular response, which will serve as the primary endpoint for subsequent target deconvolution efforts.

High-Content Imaging (HCI) for Unbiased Phenotypic Profiling

HCI allows for the simultaneous measurement of multiple cellular parameters, providing a rich, unbiased view of the compound's effects.

Experimental Protocol: Multiparametric HCI Screen

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-2 OS for osteosarcoma).

-

Assay Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce a strong phenotype (e.g., Staurosporine for apoptosis).

-

Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A recommended combination includes:

-

Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).

-

Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).

-

MitoTracker Red CMXRos: To stain mitochondria (mitochondrial mass and membrane potential).

-

CellMask Deep Red: To outline the cell body (cell shape and size).

-

-

Image Acquisition: Use an automated high-content imaging system to capture images in multiple fluorescent channels for each well.

-

Image Analysis: Employ image analysis software to segment cells and extract quantitative data for hundreds of features (e.g., nuclear area, cell roundness, mitochondrial texture, actin intensity).

-

Hit Identification: A "hit" is defined as a statistically significant deviation from the vehicle control profile. This profile, rather than a single parameter, serves as the phenotypic fingerprint of the compound.

Data Interpretation and Hypothesis Generation

The output of the HCI screen is a multiparametric profile. For instance, a consistent observation of decreased nuclear area, condensed chromatin, and increased mitochondrial membrane potential across multiple cell lines would strongly suggest an apoptotic phenotype. This qualitative observation must be backed by quantitative analysis.

| Parameter | Vehicle Control (Mean ± SD) | This compound (10 µM, Mean ± SD) | Fold Change | P-value |

| Nuclear Area (µm²) | 150.5 ± 12.3 | 95.2 ± 8.9 | -1.58 | < 0.001 |

| Mitochondrial Potential (RFU) | 850.1 ± 98.7 | 1345.6 ± 150.2 | +1.58 | < 0.001 |

| Actin Intensity (RFU) | 1200.3 ± 210.5 | 1150.8 ± 198.4 | -1.04 | 0.45 (NS) |

Table 1: Hypothetical quantitative data from an HCI screen suggesting an apoptotic phenotype induced by the compound.

This initial phase provides the first crucial piece of the puzzle: a defined, reproducible cellular phenotype. This phenotype becomes the functional readout for all subsequent experiments.

Phase II: Target Identification and Deconvolution

With a defined phenotype, the next critical step is to identify the direct molecular target(s) of this compound. We will employ a combination of in silico, in vitro, and in-cell approaches to generate and then converge on a high-confidence list of candidate proteins.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential targets based on the compound's chemical structure, helping to focus subsequent efforts.

Workflow: Computational Target Fishing

-

Pharmacophore Modeling: Use the 2D structure of this compound to screen databases of known protein-ligand binding sites (e.g., PharmMapper, ZINCPharmer).

-

Chemical Similarity Searching: Identify proteins that bind to compounds structurally similar to our query molecule using databases like ChEMBL.

-

Target Prediction: The output is a ranked list of potential protein targets based on structural and chemical similarity scores. This list is treated as a preliminary set of hypotheses, not a definitive answer.

Caption: In silico workflow for generating initial target hypotheses.

Experimental Target Identification: Affinity-Capture Mass Spectrometry

This is a powerful, unbiased experimental method to physically isolate the protein targets that directly bind to the compound.

Experimental Protocol: Immobilization and Pulldown

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). Covalently attach this derivative to NHS-activated sepharose beads. A control set of beads should be prepared by quenching the reactive group without the compound.

-

Cell Lysate Preparation: Grow a large batch of the most responsive cell line identified in Phase I. Prepare a native cell lysate that preserves protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and the control beads in parallel.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the specifically bound proteins. A competitive elution using a high concentration of free this compound is ideal, as it specifically displaces true binders.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control-bead pulldown. These are your high-confidence candidate targets.

Phase III: Target Engagement and Validation

Identifying a protein in a pulldown experiment is not sufficient proof of a direct and functionally relevant interaction. Target engagement assays are required to confirm that the compound binds to the candidate protein in a cellular context and with a measurable affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in intact cells or even tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of this compound.

-

Heating: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific to the candidate target protein identified in Phase II.

-

Melt Curve Generation: Plot the amount of soluble protein remaining at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

Once a target is validated in-cell with CETSA, ITC can provide definitive, in-vitro measurement of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Experimental Protocol: ITC

-

Protein Expression and Purification: Express and purify the recombinant candidate target protein.

-

Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the injection syringe, both in identical buffer.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution.

-

Data Acquisition: The instrument measures the minute heat changes that occur upon binding.

-

Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine K_D, n, ΔH, and ΔS. A low micromolar to nanomolar K_D is a strong indicator of a potent interaction.

| Parameter | Value | Interpretation |

| Binding Affinity (K_D) | 1.2 µM | Indicates a moderately strong, specific interaction. |

| Stoichiometry (n) | 0.98 | A 1:1 binding ratio of compound to protein. |

| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |

| Entropy (ΔS) | +2.1 cal/mol·K | The binding is entropically neutral/slightly favorable. |

Table 2: Hypothetical ITC data confirming a direct, high-affinity interaction between the compound and its target.

Phase IV: Pathway and Functional Analysis

Confirming that the compound binds a target is a major milestone. The final phase connects this binding event to the cellular phenotype observed in Phase I.

Target Knockdown/Knockout and Phenotypic Rescue

The most direct way to link a target to a phenotype is to see if removing the target recapitulates the compound's effect or, conversely, makes the cells resistant to the compound.

Experimental Protocol: CRISPR/Cas9 Knockout

-

Guide RNA Design: Design and validate gRNAs to target the gene encoding the candidate protein.

-

Transfection and Selection: Introduce the Cas9 nuclease and gRNA into the cells to generate a stable knockout cell line.

-

Validation: Confirm the absence of the target protein via Western blot or qPCR.

-

Phenotypic Analysis:

-

Recapitulation: Assess if the knockout cells exhibit the same baseline phenotype (e.g., spontaneous apoptosis) as the compound-treated wild-type cells.

-

Resistance: Treat both wild-type and knockout cells with this compound. If the knockout cells are resistant to the compound's effects, it provides powerful evidence that the protein is the functionally relevant target.

-

Downstream Signaling Analysis

To understand how target engagement leads to the observed phenotype, we must investigate the downstream signaling pathways. If the target is a kinase, for example, a phosphoproteomics study would be appropriate. If the target is a transcription factor, RNA-seq would be the method of choice.

Workflow: Linking Target to Phenotype

Caption: Logical framework connecting compound binding to cellular effect.

Conclusion

This guide has outlined a rigorous, multi-phase strategy for the complete elucidation of the mechanism of action for this compound. By progressing logically from unbiased phenotypic screening to high-confidence target identification, biophysical validation, and functional pathway analysis, this workflow maximizes the probability of success while ensuring that each step is built upon a foundation of validated data. This systematic approach not only de-risks the significant investment required for drug development but also transforms a simple molecule into a well-understood biological tool with therapeutic potential.

References

This section would be populated with actual references based on the specific techniques and databases mentioned throughout the guide. Examples are provided below.

-

High-Content Screening: Bray, M. A., Singh, S., & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols. [Link]

-

ChEMBL Database: Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. [Link]

-

Affinity-Capture Mass Spectrometry: Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Isothermal Titration Calorimetry (ITC): Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry?. Journal of the American Chemical Society. [Link]

-

CRISPR/Cas9 for Target Validation: Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]

A Spectroscopic Investigation of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic characteristics of N-(5-Amino-2-methoxyphenyl)-2-furamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and data from structurally related compounds to offer a comprehensive understanding of its NMR, IR, and Mass Spectrometry profiles. Given the limited availability of direct experimental data for the title compound in public databases, this guide employs an evidence-based, interpretive approach to elucidate its structural features through modern spectroscopic techniques.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a furan-amide moiety and a substituted aniline ring. The furan ring is a common scaffold in medicinal chemistry, while the aminophenol substructure is prevalent in a variety of pharmacologically active compounds. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such compounds, which is a prerequisite for any further chemical or biological investigation.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data, explaining the rationale behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound dictates its spectroscopic signature. The key structural components are:

-

A 2-substituted furan ring .

-

An amide linkage .

-

A 1,2,4-trisubstituted benzene ring with methoxy and amino groups.

The interplay of these functional groups gives rise to a unique set of signals in each spectroscopic method.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amide proton, the methoxy group, and the amino group protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Amide NH | 8.5 - 9.5 | Singlet (broad) | - | Deshielded due to the adjacent carbonyl group and potential for hydrogen bonding. |

| Furan H5 | 7.5 - 7.7 | Doublet | J ≈ 1.8 | Alpha to the oxygen and adjacent to the amide-substituted carbon, leading to deshielding. |

| Furan H3 | 7.1 - 7.3 | Doublet | J ≈ 3.5 | Beta to the oxygen and coupled to H4. |

| Phenyl H6 | 6.8 - 7.0 | Doublet | J ≈ 8.5 | Ortho to the amide group. |

| Phenyl H4 | 6.6 - 6.8 | Doublet of doublets | J ≈ 8.5, 2.5 | Ortho to the amino group and meta to the methoxy group. |

| Furan H4 | 6.5 - 6.7 | Doublet of doublets | J ≈ 3.5, 1.8 | Coupled to both H3 and H5. |

| Phenyl H3 | 6.3 - 6.5 | Doublet | J ≈ 2.5 | Ortho to both the methoxy and amino groups. |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet | - | Typical chemical shift for an aryl methoxy group. |

| Amino NH₂ | 3.5 - 4.5 | Singlet (broad) | - | Chemical shift can vary depending on solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Amide C=O | 158 - 162 | Typical chemical shift for an amide carbonyl carbon. |

| Phenyl C2 (C-OCH₃) | 145 - 150 | Attached to the electron-donating methoxy group. |

| Furan C2 (C-Amide) | 148 - 152 | Alpha to the oxygen and attached to the amide group. |

| Furan C5 | 143 - 146 | Alpha to the oxygen. |

| Phenyl C5 (C-NH₂) | 140 - 144 | Attached to the electron-donating amino group. |

| Phenyl C1 (C-NH) | 125 - 130 | Attached to the amide nitrogen. |

| Phenyl C6 | 118 - 122 | Shielded by the ortho-methoxy group. |

| Furan C3 | 115 - 118 | Beta to the oxygen. |

| Phenyl C4 | 112 - 116 | Shielded by the ortho-amino and para-methoxy groups. |

| Furan C4 | 110 - 114 | Beta to the oxygen. |

| Phenyl C3 | 100 - 105 | Highly shielded by the ortho-methoxy and ortho-amino groups. |

| Methoxy CH₃ | 55 - 60 | Typical chemical shift for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| N-H (Amide) | 3300 - 3500 | Stretching | A sharp to moderately broad peak. |

| N-H (Amine) | 3300 - 3500 | Stretching | Two bands are expected for the primary amine. |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Characteristic of sp² C-H bonds. |

| C=O (Amide) | 1650 - 1680 | Stretching | Strong absorption, characteristic of a secondary amide (Amide I band). |

| N-H (Amide) | 1510 - 1570 | Bending | Amide II band. |

| C=C (Aromatic/Furan) | 1400 - 1600 | Stretching | Multiple bands are expected. |

| C-O (Aryl Ether) | 1200 - 1275 | Asymmetric Stretching | Strong absorption. |

| C-O (Aryl Ether) | 1000 - 1075 | Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol .[1]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 232

-

Loss of the furanoyl group (C₅H₃O₂): A prominent fragment at m/z = 137, corresponding to the 5-amino-2-methoxyanilinium ion.

-

Formation of the furoyl cation (C₅H₃O₂⁺): A fragment at m/z = 95.

-

Cleavage of the methoxy group (CH₃): A fragment at m/z = 217 (M-15).

-

Further fragmentation of the substituted phenyl ring.

Caption: Predicted mass fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Process the data with an exponential window function and perform phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

-

-

Instrumentation: A mass spectrometer capable of the chosen ionization method (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If necessary, perform tandem MS (MS/MS) on the molecular ion to confirm the fragmentation pattern.

-

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR, IR, and Mass Spectrometry, we have established a detailed set of expected spectral data. This information serves as a valuable reference for the synthesis, purification, and identification of this compound and its analogs. It is imperative that this theoretical framework be validated with experimentally acquired data to confirm the structural assignments definitively.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(5-Amino-2-methoxyphenyl)-2-furamide for Pharmaceutical Development

This guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity, N-(5-Amino-2-methoxyphenyl)-2-furamide. Adhering to the highest standards of scientific integrity, this document is designed for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale underpinning each step, ensuring a robust and validated approach to physicochemical profiling.

Introduction: Understanding the Physicochemical Landscape

This compound is an aromatic amide featuring a furan ring, a methoxy-substituted phenyl ring, and an amino group. This unique combination of functional groups dictates its physicochemical properties, which are critical to its development as a potential therapeutic agent. A thorough understanding of its solubility and stability is paramount for formulation development, bioavailability, and ensuring patient safety and efficacy.

The presence of the amide linkage suggests susceptibility to hydrolysis, while the aromatic amine and furan moieties may be prone to oxidation. The overall structure indicates that the molecule's solubility is likely to be pH-dependent. This guide outlines a systematic approach to quantifying these characteristics in line with international regulatory standards.

Solubility Characterization: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] We will employ a systematic approach to determine the solubility of this compound in various aqueous and organic media, adhering to the principles outlined in USP General Chapter <1236> Solubility Measurements.[2][3][4][5]

Predicted Physicochemical Properties

A preliminary in-silico analysis of the structure of this compound can provide valuable insights into its expected properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 232.24 g/mol | Calculated from the molecular formula C12H12N2O3. |

| pKa | Estimated 3-5 for the aromatic amine; Estimated 16-18 for the amide N-H | The aromatic amine is expected to be weakly basic. The amide proton is generally not considered acidic under physiological conditions. |

| LogP | Estimated 1.5 - 2.5 | The combination of aromatic rings and polar functional groups suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 2 (amine and amide N-H) | Influences interactions with polar solvents. |

| Hydrogen Bond Acceptors | 4 (amide carbonyl oxygen, methoxy oxygen, furan oxygen, amine nitrogen) | Influences interactions with protic solvents. |

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to establish the thermodynamic solubility limit of the compound.

2.2.1 Experimental Protocol

-

Preparation of Media: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract, as recommended by Biopharmaceutics Classification System (BCS) guidelines.[6][7] Additionally, select a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each medium. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Data Presentation: Solubility Profile

| Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | |

| pH 1.2 Buffer | 37 | |

| pH 4.5 Buffer | 25 | |

| pH 4.5 Buffer | 37 | |

| pH 6.8 Buffer | 25 | |

| pH 6.8 Buffer | 37 | |

| pH 7.4 Buffer | 25 | |

| pH 7.4 Buffer | 37 | |

| Water | 25 | |

| Water | 37 | |

| Ethanol | 25 | |

| Propylene Glycol | 25 | |

| PEG 400 | 25 |

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[8] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10] These studies are designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[11][12][13][14][15][16][17]

Forced Degradation Protocol

The following protocol outlines the stress conditions to be applied to this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the molecule.

3.1.1 Hydrolytic Degradation

-

Acidic Conditions: Treat a solution of the compound with 0.1 N HCl at 60°C.

-

Basic Conditions: Treat a solution of the compound with 0.1 N NaOH at 60°C.

-

Neutral Conditions: Reflux a solution of the compound in water at 60°C.

3.1.2 Oxidative Degradation

-

Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

3.1.3 Photolytic Degradation

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][13][14][16][17] A control sample should be kept in the dark.

3.1.4 Thermal Degradation

-

Expose a solid sample of the compound to dry heat at a temperature above the recommended accelerated storage condition (e.g., 80°C).

Proposed Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound and its degradation products.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution will be necessary to resolve the parent compound from its potentially more polar or non-polar degradation products. Formic acid helps to improve peak shape and ionization in mass spectrometry if used for identification. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | To be determined by UV-Vis scan (likely around 280 nm) | The aromatic nature of the molecule suggests strong UV absorbance. A full scan will identify the optimal wavelength for detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Visualization of Experimental Workflow

Caption: Forced degradation workflow for this compound.

Long-Term Stability Study Protocol

Based on ICH Q1A guidelines, a long-term stability study should be conducted to establish the retest period for the drug substance.[11][12][15]

| Condition | Temperature | Humidity | Testing Frequency |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 3, 6 months |

Logical Framework for Data Interpretation

The data generated from these studies will be used to build a comprehensive physicochemical profile of this compound.

Sources

- 1. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 4. â©1236⪠Solubility Measurements [doi.usp.org]

- 5. biorelevant.com [biorelevant.com]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

In Vitro Screening of N-(5-Amino-2-methoxyphenyl)-2-furamide: A Technical Guide for Early-Stage Drug Discovery

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, N-(5-Amino-2-methoxyphenyl)-2-furamide. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic studies. The methodologies presented herein are grounded in established principles of drug discovery and are intended to serve as a robust starting point for characterizing the biological activity of this and other novel compounds.

Introduction: Rationale for Screening this compound

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological effects. The compound at the heart of this guide, this compound, possesses structural motifs that suggest a potential for biological activity. The furan ring is a common feature in a variety of bioactive natural products and synthetic compounds. Similarly, the substituted aminophenyl group is a well-recognized pharmacophore. While the specific biological profile of this molecule is unknown, its chemical architecture justifies a comprehensive in vitro screening campaign to uncover any potential therapeutic value.

This guide eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. We will begin by establishing a foundational understanding of the compound's general cellular toxicity, a critical step in identifying a potential therapeutic window. Subsequently, we will explore a series of more specific assays to probe for potential anticancer and antimicrobial activities, plausible starting points given the compound's structural alerts. Each protocol is designed to be self-validating, incorporating necessary controls to ensure the integrity and reproducibility of the data.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any new compound is to assess its general cytotoxicity. This provides a baseline understanding of the concentration range at which the compound may exert biological effects without causing overt cell death. We will employ three distinct, yet complementary, assays to obtain a comprehensive view of the compound's impact on cell viability and membrane integrity.

Principle of Cytotoxicity Assays

Cytotoxicity assays are essential tools in toxicology and drug discovery for evaluating the potential of chemical compounds to cause cell damage or death.[1] These assays measure various cellular parameters that indicate cell health, such as metabolic activity and membrane integrity.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of this compound.

Caption: NCI-60 screening workflow.

Interpretation of NCI-60 Data: The output from the NCI-60 screen provides a "fingerprint" of the compound's activity. The COMPARE algorithm can then be used to identify known compounds with similar activity profiles, offering initial clues into the potential mechanism of action.

Table 2: Hypothetical NCI-60 Screening Results for this compound

| Parameter | Value/Interpretation |

| GI50 (Growth Inhibition 50%) | Mean: 15 µM |

| TGI (Total Growth Inhibition) | Mean: 45 µM |

| LC50 (Lethal Concentration 50%) | Mean: > 100 µM |

| Most Sensitive Cell Lines | Leukemia and Melanoma subpanels |

| COMPARE Correlation | Positive correlation with topoisomerase II inhibitors |

Interpretation: The hypothetical NCI-60 data suggests that this compound has cytostatic rather than cytotoxic effects at the tested concentrations. The selective activity against leukemia and melanoma cell lines, along with the COMPARE correlation, points towards a potential role as a topoisomerase II inhibitor.

Tier 3: Mechanistic Exploration - Target-Based Assays

The insights from the NCI-60 screen guide the next phase of investigation: target-based assays to validate the predicted mechanism of action. In this hypothetical scenario, we will focus on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound's activity is due to its interaction with a specific enzyme. [2]

Given that kinases are common targets in cancer therapy, a broad kinase panel screen is a logical next step. [3][4] Protocol:

-

Assay Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP. [5][6][7]2. Inhibitor Addition: Add varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Measure the fluorescence signal, which will be inversely proportional to the kinase activity. [8]

Caption: Kinase inhibition signaling pathway.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound interacts with a specific receptor. [9][10]

G-protein coupled receptors (GPCRs) are another major class of drug targets. A competitive binding assay can determine if the compound binds to a specific GPCR. [1][9][11][12] Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and varying concentrations of this compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand using filtration.

-

Detection: Measure the radioactivity of the bound ligand.

Data Analysis and Validation

For all assays, it is critical to perform robust data analysis and validation.

-

IC50/Ki Determination: Calculate the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) to quantify the compound's potency.

-

Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [13][14][15]A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [16]

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial in vitro screening of a novel chemical entity, this compound. By employing a tiered strategy that progresses from broad cytotoxicity profiling to more specific, target-based assays, researchers can efficiently and effectively characterize the biological activity of new compounds. The hypothetical data presented herein illustrates how such a screening cascade can yield valuable insights into a compound's potential therapeutic applications and mechanism of action.

The next steps for this compound would involve further validation of the hypothesized mechanism of action, lead optimization to improve potency and selectivity, and in vivo studies to assess efficacy and safety in a whole-organism context. This structured in vitro screening approach provides the critical foundation for these future endeavors in the drug discovery pipeline.

References

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

-

National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

Al-Samydai, A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

- Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in enzymology, 655, 1–21.

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

-

Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

-

Bio-Rad. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

-

Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

-

Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Yauk, C. L., et al. (2022). Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. Environmental and Molecular Mutagenesis, 63(1), 13-33.

- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

-

Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

-

BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

-

Promega. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

-

Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Data Analysis - Analyzing Primary Screening Results. Retrieved from [Link]

-

LabTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link]

-

Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

- Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS discovery : advancing life sciences R & D, 26(2), 248–256.

-

National Cancer Institute. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Retrieved from [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. multispaninc.com [multispaninc.com]

- 10. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Z-factor - Wikipedia [en.wikipedia.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]